1-(4-Phenylphenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanol
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Overview
Description
1-(4-Phenylphenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanol is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential use in the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of 1-(4-Phenylphenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanol is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways, including the PI3K/Akt and MAPK pathways. It has also been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects:
1-(4-Phenylphenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanol has been shown to have various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. It has also been shown to reduce oxidative stress and inflammation in neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(4-Phenylphenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanol in lab experiments is its potential use in the treatment of various diseases. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the research and development of 1-(4-Phenylphenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanol. One direction is to explore its potential use in combination with other drugs to enhance its therapeutic effects. Another direction is to investigate its potential use in the treatment of other diseases, such as autoimmune disorders and infectious diseases. Additionally, further studies are needed to optimize its pharmacokinetic properties and reduce potential side effects.
In conclusion, 1-(4-Phenylphenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanol is a chemical compound with potential use in the treatment of various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential therapeutic effects and optimize its pharmacokinetic properties.
Synthesis Methods
The synthesis of 1-(4-Phenylphenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanol involves the reaction of 4-phenylphenol with 4-pyrimidin-2-ylpiperazine in the presence of an acid catalyst. The resulting product is then reduced with sodium borohydride to obtain 1-(4-Phenylphenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanol.
Scientific Research Applications
1-(4-Phenylphenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanol has shown potential in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, it has been reported to have a neuroprotective effect by reducing oxidative stress and inflammation.
properties
IUPAC Name |
1-(4-phenylphenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c27-21(20-9-7-19(8-10-20)18-5-2-1-3-6-18)17-25-13-15-26(16-14-25)22-23-11-4-12-24-22/h1-12,21,27H,13-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNIQLOIZPWETJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=C(C=C2)C3=CC=CC=C3)O)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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